(Ethylbenzyl)dimethyloctadecylammonium chloride

Description

Properties

IUPAC Name |

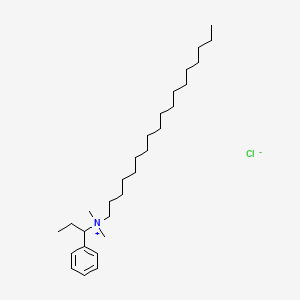

dimethyl-octadecyl-(1-phenylpropyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h21-23,25-26,29H,5-20,24,27H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAJSKXXWUCJIG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(CC)C1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952122 | |

| Record name | N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29661-60-7 | |

| Record name | (Ethylbenzyl)dimethyloctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029661607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylbenzyl)dimethyloctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylbenzyl)dimethyloctadecylammonium chloride typically involves the quaternization of dimethyloctadecylamine with ethylbenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The product is then separated and purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethylbenzyl)dimethyloctadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions with hydrogen peroxide can yield corresponding oxides .

Scientific Research Applications

Chemical Properties and Classification

- Chemical Formula : C29H54ClN

- CAS Number : 19963536

- Molecular Weight : 482.23 g/mol

- Structure : Contains a long hydrophobic alkyl chain, which enhances its surfactant properties.

Antimicrobial Applications

(Ethylbenzyl)dimethyloctadecylammonium chloride is widely recognized for its effectiveness as an antimicrobial agent. It is utilized in various industries for:

- Disinfection : Effective against bacteria, fungi, and viruses, making it suitable for use in hospitals, food processing plants, and households.

- Sanitization : Commonly used in sanitizers for surfaces in kitchens and medical facilities to reduce the risk of infections.

Case Study: Efficacy in Hospital Settings

A study demonstrated that formulations containing quaternary ammonium compounds, including this compound, achieved a 99.9% reduction in pathogen load on surfaces in hospital environments within minutes of application .

Industrial Applications

The compound is also employed in various industrial processes:

- Water Treatment : Acts as a biocide in water treatment facilities to control microbial growth.

- Agricultural Use : Utilized as a pesticide and fungicide in agricultural settings to protect crops from pathogens.

Data Table: Industrial Use Cases

| Industry | Application | Effectiveness |

|---|---|---|

| Healthcare | Surface disinfectant | 99.9% pathogen reduction |

| Food Processing | Sanitizer for equipment | Effective against E. coli |

| Agriculture | Pesticide for crop protection | Reduces fungal infections |

Cosmetic and Personal Care Applications

This compound is also found in cosmetic formulations:

- Emulsifier : Helps stabilize emulsions in creams and lotions.

- Preservative : Prevents microbial contamination in personal care products.

Regulatory Insights

The European Chemicals Agency (ECHA) has classified this compound as safe for use in cosmetics at regulated concentrations, ensuring consumer safety while leveraging its antimicrobial properties .

Environmental Impact and Safety

While this compound is effective as a disinfectant and surfactant, its environmental impact must be considered:

- Biodegradability : Studies indicate that quaternary ammonium compounds can persist in the environment; however, they are subject to biodegradation under certain conditions.

- Aquatic Toxicity : The compound exhibits toxicity to aquatic life at specific concentrations, necessitating careful management during use .

Environmental Data Table

| Parameter | Value |

|---|---|

| Log K ow | 5.87 |

| Water Solubility | Poorly soluble (0.02 mg/L) |

| EC50 (Daphnia magna) | 0.13 mg/L |

Mechanism of Action

The antimicrobial activity of (Ethylbenzyl)dimethyloctadecylammonium chloride is attributed to its ability to disrupt the cell membranes of microorganisms. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Structural and Molecular Differences

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain | Substituent |

|---|---|---|---|---|---|

| (Ethylbenzyl)dimethyloctadecylammonium chloride | 68956-79-6* | C29H54ClN | 451.46 (calc.) | C18 | Ethylbenzyl |

| Benzyldimethyldodecylammonium chloride | 139-08-2 | C21H38ClN | 340.00 | C12 | Benzyl |

| Didecyldimethylammonium chloride | 7173-51-5 | C22H48ClN | 362.09 | 2×C10 | None |

| (Ethylbenzyl)dimethyltetradecylammonium chloride | 27479-29-4 | C25H46ClN | 396.09 | C14 | Ethylbenzyl |

| Hexadecyldimethylammonium chloride | 2016-45-7 | C18H40ClN | 305.97 | C16 | None |

*CAS 68956-79-6 refers to a mixture of C12–18 alkyl derivatives .

Antimicrobial Efficacy and Solubility

- Chain Length Impact : Longer chains (e.g., C18) enhance lipid solubility and antimicrobial activity but reduce water solubility. For example, the C18 derivative in UV-curable coatings exhibits superior biofilm inhibition compared to C12 analogs .

- Substituent Effects: Ethylbenzyl groups improve membrane penetration due to aromatic interactions, outperforming non-substituted quats like didecyldimethylammonium chloride .

Research Findings and Trends

- Efficacy vs. Toxicity Trade-offs : While C18 chains maximize antimicrobial performance, their persistence in the environment raises concerns about bioaccumulation .

- Synthetic Innovations: Recent studies focus on modifying substituents (e.g., hydroxyl groups) to balance solubility and safety without compromising efficacy .

Biological Activity

(Ethylbenzyl)dimethyloctadecylammonium chloride, often referred to as a quaternary ammonium compound (QAC), is recognized for its broad-spectrum antimicrobial properties. This article delves into its biological activity, focusing on its efficacy against various microorganisms, toxicity profiles, and applications in disinfectants.

Chemical Structure and Classification

- Chemical Name : this compound

- CAS Number : 122-19-0

- Molecular Formula : C_{23}H_{50}NCl

This compound belongs to the class of alkyl dimethyl benzyl ammonium chlorides (ADBAC), which are widely used as disinfectants and biocides due to their effectiveness against bacteria, fungi, and viruses.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been extensively studied:

| Microorganism | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.002 |

| Staphylococcus aureus | 0.001 |

| Pseudomonas aeruginosa | 0.004 |

These values indicate that the compound is highly effective at low concentrations, making it suitable for use in various disinfectant formulations .

The antimicrobial action of this compound primarily involves disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the microbial cell wall, leading to increased permeability and eventual cell lysis .

Acute Toxicity

Acute toxicity studies have shown that this compound has a moderate toxicity profile. The oral LD50 values suggest that it poses a slight risk upon ingestion:

- Oral LD50 : Approximately 200-500 mg/kg in rats.

Chronic Effects

Long-term exposure studies indicate minimal chronic toxicity. For example, no reproductive effects were observed in two-generation studies in rats, with a NOAEL (No Observed Adverse Effect Level) of approximately 73 mg/kg/day . Furthermore, developmental studies have shown no teratogenic effects at high doses.

Environmental Impact

Biodegradation studies reveal that this compound is subject to degradation in aquatic environments. Studies indicate a degradation rate of up to 95% within 28 days under activated sludge conditions, suggesting a relatively low environmental persistence compared to other QACs .

Case Studies and Applications

- Household Disinfectants : A study evaluated the effectiveness of various commercial disinfectants containing this compound against biofilms formed by E. coli and S. aureus. Results demonstrated significant biofilm reduction at concentrations as low as 0.002 mg/L .

- Healthcare Settings : In healthcare environments, this compound is frequently used for surface disinfection due to its rapid action against pathogens, including MRSA and VRE .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (ethylbenzyl)dimethyloctadecylammonium chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves quaternization reactions between dimethyloctadecylamine and benzyl chloride derivatives. Key parameters include temperature (80–90°C), solvent selection (e.g., isopropanol), and catalyst use (e.g., sodium carbonate). Reaction progress can be monitored via TLC or NMR to confirm quaternary ammonium formation. Adjusting alkyl chain length or benzyl substituents may require modified pressure conditions (0.3–0.5 MPa) to enhance yield .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from environmental or biological samples. Recovery tests using spiked matrices (e.g., water, soil) validate method accuracy, with reported recoveries exceeding 90% under optimized conditions .

Q. What standardized protocols exist for assessing the acute toxicity of quaternary ammonium compounds like this compound?

- Methodological Answer : Acute oral toxicity (LD₅₀) is evaluated in rodent models per OECD guidelines. For dermal toxicity, in vitro assays (e.g., 3D skin models) or in vivo irritancy tests are used. Hypersensitivity potential is assessed via repeated topical application studies, with endpoints including erythema scores and histopathological analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of this compound across studies?

- Methodological Answer : Contradictions may arise from variations in test conditions (e.g., pH, organic matter content). A meta-analysis approach is recommended, standardizing variables such as biodegradation protocols (e.g., OECD 301F) and analytical detection limits. Comparative studies across water types (e.g., seawater vs. freshwater) can clarify degradation kinetics .

Q. What experimental designs are suitable for studying the compound’s interaction with bacterial cell membranes?

- Methodological Answer : Use fluorescence microscopy with membrane-specific dyes (e.g., Laurdan) to monitor lipid bilayer disruption. Isothermal titration calorimetry (ITC) quantifies binding affinity to membrane models (e.g., liposomes). Complement with molecular dynamics simulations to predict structural interactions at the atomic level .

Q. How can mechanistic insights into the compound’s antimicrobial resistance be integrated into broader theoretical frameworks?

- Methodological Answer : Link findings to existing theories on quaternary ammonium resistance, such as efflux pump upregulation or membrane modification. Use omics approaches (transcriptomics/proteomics) to identify resistance biomarkers. Cross-reference with structural analogs (e.g., benzalkonium chloride) to validate mechanistic universality .

Methodological Notes

- Data Contradiction Analysis : When conflicting toxicity or efficacy data arise, systematically compare experimental variables (e.g., cell lines, exposure durations) and apply statistical tools like ANOVA to isolate contributing factors .

- Environmental Fate Studies : Combine field sampling (e.g., sediment/water partitioning) with lab-based simulations to account for real-world variables like salinity and microbial activity .

- Advanced Characterization : Employ tandem MS (LC-MS/MS) for trace-level detection in environmental samples, ensuring method validation via internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.